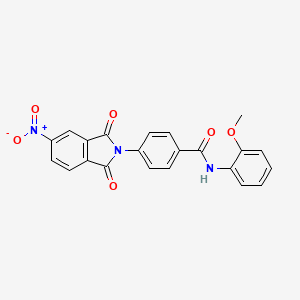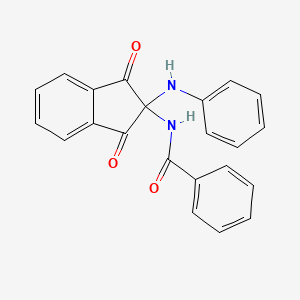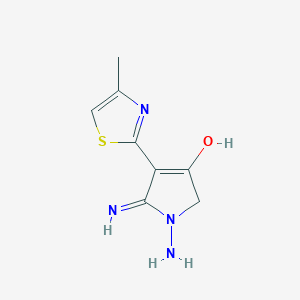
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a dioxoisoindolyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzamide backbone may interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
- N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)propionamide
Uniqueness
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-19-5-3-2-4-18(19)23-20(26)13-6-8-14(9-7-13)24-21(27)16-11-10-15(25(29)30)12-17(16)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWUVDPTGAATDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methylphenyl)amino]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6108970.png)
![methyl 4-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6108982.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-naphthamide](/img/structure/B6108988.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(1-ethyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6108991.png)

![5-ethyl-3-methyl-4-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6109010.png)
![4-[(2-ethyl-5-pyrimidinyl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6109014.png)
![N-methyl-1-[2-(methylthio)-5-pyrimidinyl]-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6109015.png)

![N,N-diethyl-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6109023.png)
![N-methyl-N-phenyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6109030.png)
![3-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6109035.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6109040.png)
![5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide](/img/structure/B6109053.png)
